molecular formula C13H16O2 B15126767 trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid

trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B15126767
M. Wt: 204.26 g/mol
InChI Key: KLJKMWBGBRSSSP-UHFFFAOYSA-N
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Description

trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a 2-isopropylphenyl substituent at position 2 in a trans-configuration. Cyclopropane rings are structurally rigid due to their strained geometry, which often enhances binding specificity in bioactive molecules. The trans-configuration of substituents on the cyclopropane ring is critical for molecular interactions, as seen in related compounds .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(2-propan-2-ylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-8(2)9-5-3-4-6-10(9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15)

InChI Key

KLJKMWBGBRSSSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the isopropyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of cyclopropane ring-opening reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features—cyclopropane core, carboxylic acid group, and aromatic substituent—are shared with other derivatives. Below is a comparative analysis based on substituents, stereochemistry, and biological activity:

Table 1: Structural and Functional Comparison of Cyclopropane Derivatives
Compound Name Substituents Configuration Key Functional Groups Biological Role/Activity Source (Evidence)
trans-2-(2-Isopropylphenyl)... carboxylic acid 2-isopropylphenyl trans Carboxylic acid Hypothetical (structural analog) Target compound
trans-2-(prop-1-enyl)... carboxylic acid prop-1-enyl trans Carboxylic acid HiCysK inhibitor
(+−)-trans-2-(ethoxycarbonyl)... carboxylic acid ethoxycarbonyl trans Ester, carboxylic acid HiCysK inhibitor (UPAR40)
(1RS,3RS)-trans-2,2-dimethyl... carboxylic acid 2,2-dimethyl, 2-methylpropenyl trans Carboxylic acid Degradation product of cyhalothrin
cis-2-(2,3-dihydroxyphenyl)... carboxylic acid 2,3-dihydroxyphenyl cis Carboxylic acid Substrate for extradiol dioxygenases
Key Observations:

Ethoxycarbonyl groups (as in UPAR40) act as ester prodrugs, improving membrane permeability, whereas free carboxylic acids (e.g., target compound) may exhibit stronger hydrogen-bonding interactions .

Stereochemical Influence :

  • Trans-configuration is critical for bioactivity. For example, trans-cyclopropane inhibitors of HiCysK lock the enzyme in a closed conformation, while cis isomers may fail to stabilize this state .
  • Enzymatic processing of cis-2-(2,3-dihydroxyphenyl)cyclopropane-1-carboxylic acid leads to isomerization (~85–94% trans products), suggesting trans configurations are more enzymatically stable .

Functional Group Impact: Carboxylic acids (target compound, UPAR40) enhance water solubility and ionic interactions, whereas esters (e.g., methoxycarbonyl derivatives in ) serve as lipophilic prodrugs . Aminoethyl substituents (e.g., 1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride) introduce positive charges, altering pharmacokinetics compared to neutral isopropylphenyl groups .

Physicochemical Properties

  • Acid Dissociation Constant (pKa) : Carboxylic acid groups (pKa ~2–3) ensure ionization at physiological pH, promoting protein binding. Esterified derivatives (e.g., methoxycarbonyl in ) neutralize this charge, altering distribution .

Biological Activity

Trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and comparative efficacy against similar compounds.

The biological activity of this compound is primarily attributed to its structural features, particularly the cyclopropane ring. This ring can undergo ring-opening reactions, generating reactive intermediates that interact with various biological macromolecules. These interactions can modulate several biochemical pathways, leading to observed biological effects such as:

  • Anti-inflammatory effects : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Antimicrobial activity : It exhibits inhibitory effects on bacterial growth, making it a candidate for further research in antibiotic development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameStructural FeatureBiological Activity
trans-2-Phenylcyclopropane-1-carboxylic acid Phenyl groupModerate anti-inflammatory activity
trans-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid Methyl group on phenylLower antimicrobial activity
trans-2-(2-Ethylphenyl)cyclopropane-1-carboxylic acid Ethyl group on phenylSimilar anti-inflammatory properties

The presence of the isopropyl group in this compound enhances its steric effects, potentially influencing its reactivity and interaction with biological targets compared to its analogs.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various cyclopropane derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was found to be lower than that of several traditional antibiotics, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Effects

Research has shown that this compound can significantly reduce inflammation markers in vitro. In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a potent anti-inflammatory mechanism .

Q & A

Q. What synthetic methodologies are recommended for preparing trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid with high stereochemical purity?

Stereospecific cyclopropanation is critical. A common approach involves the use of chiral auxiliaries or transition-metal catalysts (e.g., rhodium or copper) to control the trans-configuration of the cyclopropane ring. For example, the Hofmann rearrangement under acidic conditions (HCl, pH 1) can yield cyclopropane derivatives with retained stereochemistry . Post-synthetic purification via chiral HPLC or recrystallization ensures enantiomeric excess ≥98%.

Q. How can the stereochemistry of this compound be experimentally confirmed?

X-ray crystallography is the gold standard for determining absolute configuration. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate trans and cis isomers by analyzing spatial interactions between the isopropylphenyl group and the carboxylic acid moiety. Vibrational circular dichroism (VCD) is also effective for chiral centers .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

The compound is typically stable in dry, inert atmospheres but may undergo ring-opening in the presence of strong acids/bases. Solubility varies: it is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., isopropyl vs. halogen groups) influence the cyclopropane ring stability in derivatives like this compound?

Electron-donating groups (e.g., isopropyl) stabilize the cyclopropane ring through hyperconjugation, whereas electron-withdrawing substituents (e.g., Cl, CN) increase ring strain and susceptibility to cleavage. For instance, bromo or iodo substituents at the 4-position of aryl groups reduce stability due to resonance effects, as observed in related 2-arylcyclopropylamines . Stability assays using differential scanning calorimetry (DSC) or accelerated degradation studies under UV/heat are recommended.

Q. What experimental strategies resolve contradictions between computational predictions and observed reactivity in cyclopropane ring functionalization?

Discrepancies often arise from steric hindrance or solvent effects not accounted for in simulations. Hybrid QM/MM (quantum mechanics/molecular mechanics) modeling improves accuracy for transition states. Experimentally, kinetic isotope effects (KIE) or in situ IR monitoring can validate mechanistic pathways. For example, unexpected regioselectivity in carboxylate derivatization may require adjusting solvent polarity or catalyst loading .

Q. How can this compound be integrated into assays for studying enzyme inhibition or receptor binding?

Design competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR). The carboxylic acid group allows covalent coupling to amine-functionalized biosensors. For enzyme targets (e.g., cyclopropane hydrolases), kinetic assays (IC50 determination) with LC-MS monitoring of ring-opening products are effective. Structural analogs with dopamine receptor affinity (e.g., trans-2-phenylcyclopropylamines) suggest potential for neuropharmacological studies .

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized batches of this compound?

High-resolution LC-MS with electrospray ionization (ESI) detects impurities down to 0.1%. For chiral impurities, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) validates purity in deuterated solvents .

Methodological Guidance

  • Stereochemical Analysis : Combine X-ray crystallography with NOE NMR for unambiguous assignment .
  • Stability Testing : Perform accelerated stability studies at 40°C/75% RH over 4 weeks, monitoring via HPLC .
  • Receptor Binding Assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) for high-sensitivity detection in competitive binding setups .

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